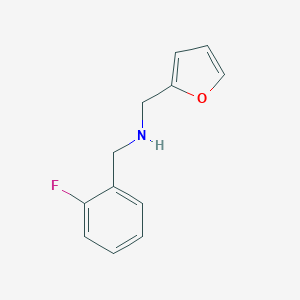

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADMHCTXMCVDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-70-3 | |

| Record name | 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Fluoro Benzyl Furan 2 Ylmethyl Amine and Structural Analogs

Foundational Amine Synthesis Approaches

The bedrock of synthesizing molecules like (2-Fluoro-benzyl)-furan-2-ylmethyl-amine lies in well-established methods for forming amine functionalities. These methods are broadly applicable to the synthesis of its core components: furfurylamines and benzylamines.

Reductive amination is a highly versatile and widely used method for preparing amines from carbonyl compounds. sctunisie.org This process is central to synthesizing furfurylamine (B118560) from furfural (B47365), a readily available platform chemical derived from biomass. sctunisie.orgrsc.orgnih.govrsc.org The reaction typically involves two main steps: the initial reaction of a carbonyl compound (like furfural) with an amine (such as ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. sctunisie.orgsemanticscholar.org

The synthesis of N-benzyl-1-(furan-2-yl)methanamine, a close structural analog of the target compound, is a prime example of this strategy. It can be achieved through a one-pot reaction of furfural and benzylamine (B48309). rsc.orgscielo.br Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.

Key research findings in this area include:

Catalyst Development : A range of heterogeneous metal catalysts have been investigated, with noble metals like Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh), as well as non-noble metals like Nickel (Ni) and Cobalt (Co), showing significant activity. rsc.orgrsc.orgresearchgate.netsandermanpub.net For instance, a nano-alloy of PdNi on a niobium pentoxide (Nb₂O₅) support has been shown to produce N-benzyl-1-(furan-2-yl)methanamine with a 97% yield at room temperature. rsc.org In contrast, catalysts based on only Pd or Ni were found to be less effective. rsc.org Raney Ni is another effective catalyst, achieving a 96.3% selectivity for furfurylamine under optimized conditions. sandermanpub.net

Reaction Conditions : The efficiency of reductive amination is highly dependent on parameters such as temperature, hydrogen pressure, and the choice of solvent. sandermanpub.netgoogle.com Mild conditions are often preferred to prevent side reactions, such as the hydrogenation of the furan (B31954) ring. rsc.orggoogle.com For example, Ru nanoparticles supported on Nb₂O₅ have demonstrated excellent performance in the low-temperature reductive amination of furfural derivatives. rsc.org

Mechanism : The process is a cascade reaction where furfural first condenses with an amine to form an imine (a Schiff base), which is then hydrogenated. semanticscholar.org A critical challenge is to control selectivity, as the newly formed primary or secondary amine can react further with the starting aldehyde, leading to the formation of undesired tertiary amines or other byproducts. rsc.orgresearchgate.net The choice of catalyst and the ratio of reactants, particularly the amount of ammonia, play a pivotal role in directing the reaction toward the desired primary amine. rsc.orgrsc.org

Reductive Amination of Furfural: Catalysts and Yields

| Catalyst | Amine Source | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| PdNi/Nb₂O₅ | Benzylamine | N-benzyl-1-(furan-2-yl)methanamine | 97 | Room Temperature | rsc.org |

| Raney Ni | Ammonia | Furfurylamine | 96.3 | 130 °C, 2.0 MPa H₂, 3 h | sandermanpub.net |

| Co₁Zn₃@MC | Hydrous Hydrazine | Furfurylamine | 97.5 | 100 °C, 1.5 MPa H₂, 3 h | rsc.org |

| NiSi-T | Ammonia | Furfurylamine | 94.2 | 90 °C | rsc.org |

| Ru/Nb₂O₅ | Ammonia | Furfurylamine | >99 | 90 °C, 1.5 MPa H₂, 2 h | rsc.org |

An alternative to starting from carbonyl compounds is the direct amination of alcohols. This "hydrogen-borrowing" or "hydrogen-autotransfer" strategy is an environmentally friendly process for synthesizing primary amines. researchgate.net In this method, a catalyst temporarily oxidizes the alcohol to an aldehyde in situ. This aldehyde then reacts with an amine source (like ammonia) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" during the initial oxidation step.

The synthesis of furfurylamine from furfuryl alcohol exemplifies this approach. Research has shown that nickel catalysts derived from hydrotalcite (Ni-Mg-Al mixed oxides) are effective for this transformation. researchgate.net Over these catalysts, furfuryl alcohol can be converted to furfurylamine in the presence of ammonia. For instance, using a Raney Ni catalyst, furfurylamine yields of 81.8% (without external H₂) and 94.0% (with external H₂) have been achieved from furfuryl alcohol. researchgate.net This method can also be extended to other biomass-derived alcohols, such as the conversion of 5-(aminomethyl)-2-furanmethanol to 2,5-bis(aminomethyl)furan. researchgate.net

Targeted Synthetic Routes for Fluoro-Substituted Amines and Furan Derivatives

To synthesize the specific molecule this compound, as well as more complex structures containing its core motifs, more targeted methods are employed. These include coupling reactions and the construction of larger heterocyclic systems.

The direct synthesis of this compound can be envisioned through the coupling of furan-2-ylmethanol (furfuryl alcohol) with 2-fluorobenzylamine. This would fall under the category of N-alkylation of an amine with an alcohol, a process often achieved through the aforementioned hydrogen-borrowing catalysis.

However, a more common and well-documented route to achieve the N-benzyl-furfurylamine scaffold is the reductive amination of furfural with the corresponding benzylamine. rsc.orgscielo.br Applying this logic, the target molecule, this compound, would be synthesized via the reductive amination of furfural with 2-fluorobenzylamine. The process involves the formation of an imine intermediate between furfural and 2-fluorobenzylamine, followed by its reduction using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. scielo.brnih.gov

The fluoro-benzyl and furan-ylmethyl-amine moieties can serve as building blocks for larger, pharmacologically relevant heterocyclic systems such as thiazolopyrimidines and purines.

Thiazolopyrimidines : These are bicyclic compounds formed by the fusion of thiazole (B1198619) and pyrimidine (B1678525) rings. researchgate.net Their synthesis often involves multi-step sequences. For example, a general route to 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidines starts with a 2-aminothiole, which is reacted with an appropriate arylacetyl chloride to form a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy intermediate. nih.gov This intermediate is then chlorinated using POCl₃ and subsequently reacted with ammonia to yield a 7-amino-5-chloro derivative. nih.gov The final substituent at position 5 can be introduced via a Suzuki coupling reaction with a boronic acid, such as a furan-boronic acid. nih.gov Research has shown that introducing a benzyl (B1604629) or an ortho-substituted benzyl moiety at the 2-position and a furan ring at the 5-position can be advantageous for biological activity. nih.gov

Purines : Purine (B94841) synthesis in biological systems occurs through two main pathways: the de novo pathway and the salvage pathway. youtube.comnih.gov The de novo pathway builds the purine ring from simpler precursors, starting with ribose-5-phosphate (B1218738) and culminating in the formation of inosine (B1671953) 5'-monophosphate (IMP), a key intermediate. youtube.comnih.gov The salvage pathway recycles pre-existing purine bases. nih.gov In synthetic organic chemistry, complex purine derivatives are often built by modifying existing purine scaffolds. For instance, pyridinium (B92312) salts of 2-piperidinyl-6-triazolylpurine derivatives have been synthesized by starting with a diol-containing purine derivative, tosylating the hydroxyl groups, and then introducing a pyridine (B92270) moiety. mdpi.com This demonstrates how functional groups can be appended to a core heterocyclic structure to modify its properties.

Synthesis of Furan-Containing Heterocycles

| Heterocycle Class | Key Starting Materials | General Synthetic Steps | Example Moiety Incorporated | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]pyrimidines | 2-Aminothiole, Arylacetylchloride | 1. Acylation 2. Chlorination 3. Amination 4. Suzuki Coupling | 2-Benzyl and 5-Furyl groups | nih.gov |

| Thienopyrimidines | Ethyl 2-amino-thiophene-3-carboxylate | Reaction with isothiocyanates followed by cyclization. | Furan-2-yl group | researchgate.net |

| Triazolyl Purines | Substituted purine with a diol side chain | 1. Tosylation of diol 2. Nucleophilic substitution with pyridine | Piperidinyl and Triazolyl groups | mdpi.com |

The synthesis of analogs of N-benzyl-N-(2-furylmethyl)amine allows for the exploration of structure-activity relationships. The parent compound, N-benzyl-1-(furan-2-yl)methanamine, is readily prepared by the reductive amination of furfural with benzylamine. scielo.br

Innovations in Sustainable Chemical Synthesis

The drive towards sustainability in chemical manufacturing has led to the development of novel synthetic pathways that minimize environmental impact while maximizing efficiency. These innovations are particularly relevant for the synthesis of complex amines derived from biomass and functionalized aromatic precursors.

Green chemistry is a foundational concept in modern synthetic design, aiming to reduce or eliminate the use and generation of hazardous substances. nih.gov The twelve principles of green chemistry, which include goals like maximizing atom economy, using safer solvents, and designing for energy efficiency, provide a framework for evaluating and improving synthetic routes. acs.org In amine synthesis, traditional methods often involve stoichiometric reagents and harsh conditions, leading to significant waste. rsc.org In contrast, greener catalytic methods are being developed to address these shortcomings, with a focus on converting renewable feedstocks, such as biomass-derived compounds, into valuable amines. rsc.orgrsc.org The assessment of a process's "greenness" can be quantified using metrics like the CHEM21 toolkit, which evaluates resource efficiency, environmental impact, and safety. rsc.org

One-pot reductive amination is a powerful strategy that combines the formation of an imine from an aldehyde (like furfural) and an amine with its subsequent reduction to the target secondary amine in a single reaction vessel. This approach avoids the isolation of potentially unstable imine intermediates and reduces waste from purification steps. nih.gov Performing these reactions in water as a solvent further enhances their green credentials.

Recent studies have demonstrated the efficacy of this method for furanic aldehydes derived from biomass. For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) and other aldehydes can be achieved in aqueous ammonia using heterogeneous catalysts under mild conditions. acs.org A nickel-aluminum mixed oxide (Ni₆AlOₓ) catalyst, for example, has shown high yields (up to 99%) for the synthesis of 5-aminomethyl-2-furylmethanol at 100°C and under just 1 bar of H₂ pressure. acs.org Similarly, palladium nanoparticles supported on carbon have proven effective for the direct reductive amination of furanic aldehydes with various amines, including aniline (B41778), to produce N-substituted furfuryl amines with high activity and selectivity. upv.es

A two-step, one-pot process has also been developed for the reductive amination of furanic aldehydes like HMF and 5-acetoxymethylfurfural (AMF). nih.govnih.gov This method involves the initial non-catalytic condensation of the aldehyde with a primary amine in methanol, followed by the hydrogenation of the resulting imine in a flow reactor over a copper-aluminum mixed oxide (CuAlOₓ) catalyst. nih.govnih.gov This process achieves excellent yields (up to 99%) without the need to isolate the intermediate imine. nih.gov

| Catalyst | Substrates | Product | Yield | Conditions | Source |

| Ni₆AlOₓ | HMF, Ammonia | 5-aminomethyl-2-furylmethanol | 99% | 100°C, 1 bar H₂, 6 h, H₂O | acs.org |

| Pd/C | HMF, Aniline | N-(5-(hydroxymethyl)furan-2-yl)methyl)aniline | 85% | 100°C, 3 bar H₂, 6 h | acs.org |

| CuAlOₓ | AMF, Aniline | N-((5-(acetoxymethyl)furan-2-yl)methyl)aniline | 99% | 70°C, 30 bar H₂, Flow Reactor | nih.gov |

| Rh/Al₂O₃ | Furfural, Ammonia | Furfurylamine | ~92% | 80°C, H₂, 2 h, Aqueous | rsc.org |

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. acs.org Enzymes operate under mild conditions (temperature and pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. acs.org For amine synthesis, transaminases (TAs) are particularly valuable enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.

The application of biocatalysis for the transformation of biomass-derived molecules like 5-hydroxymethylfurfural (HMF) is a growing area of research. acs.org While direct biocatalytic amination of HMF has been a focus, the use of transaminases for this purpose is an emerging strategy. These enzymatic pathways provide a promising route to valuable furan-containing amines under gentle, aqueous conditions, aligning perfectly with green chemistry principles. The high selectivity of enzymes can be particularly advantageous when dealing with multifunctional molecules like HMF, preventing side reactions such as the reduction of the aldehyde group. acs.org

The conversion of biomass-derived platform molecules, such as furfural and HMF, into valuable amines is a cornerstone of a sustainable chemical industry. mdpi.com Heterogeneous catalysts are crucial for these transformations as they are easily separated from the reaction mixture and can be recycled, reducing costs and waste. rsc.org The reductive amination of furanic oxygenates typically uses molecular hydrogen as a green reductant, but the process can be complex due to competing reactions like hydrogenation of the furan ring or polymerization. mdpi.com

The choice of active metal, support, and reaction conditions is critical for achieving high selectivity towards the desired amine. mdpi.com For the synthesis of furfurylamine from furfural and ammonia, various catalytic systems have been investigated. A rhodium-on-alumina (Rh/Al₂O₃) catalyst, for example, can achieve approximately 92% selectivity for furfurylamine in an aqueous ammonia solution. rsc.org Non-precious metal catalysts are also highly sought after. Cobalt nanoparticles embedded in a nitrogen-doped carbon matrix and catalysts derived from nickel-aluminum layered double hydroxides have shown high efficacy in the reductive amination of furfural. acs.org

The synthesis of secondary amines, such as this compound, can be achieved by reacting a furanic aldehyde with a primary amine. For example, supported palladium nanoparticles have been shown to be highly active and selective for producing N-substituted furfuryl amines. upv.es The reaction of HMF with aromatic amines like aniline proceeds with high yields over supported metal catalysts. acs.org

| Catalyst System | Furanic Substrate | Amine Source | Key Product | Yield/Selectivity | Source |

| Ir/SiO₂-SO₃H | Furfural | Aniline | N-(furan-2-ylmethyl)aniline | 21% Yield | mdpi.com |

| Ru/BN-b | Furfural | Aqueous Ammonia | Furfurylamine | 95% Yield | rsc.org |

| Ni₆AlOₓ | Furfural | Aqueous Ammonia | Furfurylamine | 90% Yield | acs.org |

| Pd/C | 5-Hydroxymethylfurfural | Aniline | N-((5-(hydroxymethyl)furan-2-yl)methyl)aniline | 85% Yield | acs.orgupv.es |

Continuous flow chemistry, where reactants are pumped through a reactor, offers significant advantages over traditional batch processing. amf.ch The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters like temperature and residence time. amf.chyoutube.com This enhanced control often leads to higher yields, improved selectivity, and increased safety, particularly when handling hazardous reagents or highly exothermic reactions. youtube.comresearchgate.net

A key benefit of flow chemistry is its seamless scalability. amf.ch A process optimized on a laboratory scale (milligrams to grams) can be scaled up to production levels (kilograms) by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of re-optimizing a process for a large batch reactor. youtube.comresearchgate.net

The introduction of fluorine into organic molecules can be challenging, often requiring hazardous reagents and carefully controlled conditions. beilstein-journals.org Flow chemistry provides an ideal environment for such transformations, enhancing safety and efficiency. worktribe.com Direct fluorination using elemental fluorine gas, a highly reactive and toxic reagent, has been successfully demonstrated in flow reactors for the synthesis of perfluoroaryl difluoroamine (B82689) derivatives. worktribe.com

Flow reactors also facilitate reactions that are difficult or impossible to perform in batch mode. A protecting-group-free, semi-continuous process for synthesizing fluorinated α-amino acids has been developed using a flow setup. chemistryviews.org The process involves the photooxidative cyanation of a fluorinated amine followed by acid-mediated hydrolysis, demonstrating how flow chemistry can handle unstable intermediates effectively. chemistryviews.org The precise control offered by flow systems is also beneficial for fluoroalkylation reactions. The combination of continuous-flow synthesis with online analysis, such as benchtop NMR, allows for real-time reaction monitoring and optimization, accelerating the development of processes for producing fluorine-containing fine chemicals. researchgate.net This methodology is directly applicable to the synthesis of complex molecules like this compound, where precise control over the coupling of the fluorinated benzyl group is essential.

Continuous Flow Chemistry for Enhanced Reaction Control and Scalability

Continuous Resolution and Purification Techniques for Chiral Amine Intermediates

The efficient separation of enantiomers from racemic mixtures is a critical step in the synthesis of chiral active pharmaceutical ingredients. For chiral amines, including structural analogs of this compound, continuous resolution and purification techniques offer significant advantages over traditional batch processes in terms of productivity, consistency, and sustainability. These methods often involve enzymatic resolutions, preparative chromatography, and continuous crystallization processes.

Enzymatic Kinetic Resolution in Continuous Flow

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high enantioselectivity of enzymes to resolve racemic mixtures. In the context of furfurylamine derivatives, transaminases (ATAs) have shown considerable promise. researchgate.netmdpi.comresearchgate.net Continuous flow biocatalysis, particularly with immobilized enzymes, has emerged as a robust strategy for the synthesis of chiral amines. mdpi.com

Immobilized amine transaminases can be packed into columns for use in continuous-flow reactors. mdpi.comresearchgate.net This setup facilitates the reuse of the biocatalyst, simplifies product purification, and allows for steady-state operation. For instance, research on the amination of furfural derivatives using immobilized ATAs has demonstrated high conversion rates and stability over several days of continuous operation. researchgate.net In such a system, a racemic amine mixture would be continuously passed through the reactor containing the enantioselective enzyme. One enantiomer is selectively converted to a different chemical species (e.g., an amide), which can then be easily separated from the unreacted enantiomer by standard purification techniques like liquid-liquid extraction or chromatography.

A study on the biosynthesis of furfurylamines demonstrated the use of immobilized ATAs for the reductive amination of furfural and its derivatives in both batch and continuous flow. mdpi.comresearchgate.net While this study focused on the synthesis rather than the resolution of a pre-existing racemate, the principles are directly applicable. The data below illustrates the stability and efficiency of an immobilized ATA in a continuous flow process for the amination of 5-(hydroxymethyl)furfural (HMF), a structural analog of the furan moiety in the target compound.

| Amine Donor | Day | Conversion (%) |

|---|---|---|

| L-alanine | 1 | ~95 |

| 6 | ~70 | |

| 12 | ~48 | |

| Isopropylamine | 1 | ~98 |

| 6 | ~60 | |

| 12 | ~41 |

This demonstrates the feasibility of maintaining high conversions over extended periods in a continuous setup, a key requirement for industrial-scale purification.

Continuous Diastereomeric Salt Crystallization

Another widely used industrial method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. researchgate.netwikipedia.org This batch process can be adapted to a continuous operation. In a continuous crystallization process, a supersaturated solution of the two diastereomeric salts is continuously fed into a crystallizer. By carefully controlling conditions such as temperature, solvent composition, and residence time, the less soluble diastereomer can be selectively crystallized and continuously removed, while the more soluble diastereomer remains in the mother liquor.

For example, the preparative scale separation of tetrahydrofurfurylamine (B43090) enantiomers was successfully achieved by fractional crystallization of their diastereoisomeric salts with L-tartaric acid. researchgate.net While this was reported as a batch process, it lays the groundwork for a continuous adaptation.

To further enhance the yield of the desired enantiomer, the mother liquor containing the more soluble diastereomer can be continuously directed to a racemization unit. The racemized mixture is then recycled back into the crystallizer. This integrated approach, often termed Resolution-Racemization-Recycle (R³), can theoretically achieve a 100% yield of a single enantiomer.

| Compound | Resolving Agent | Isolated Enantiomer | Yield (%) | Optical Purity (%) |

|---|---|---|---|---|

| (R,S)-Tetrahydrofurfurylamine | L-Tartaric Acid | (R)-Tetrahydrofurfurylamine | 68 | >98.5 |

Preparative and Continuous Chromatography

Preparative chiral chromatography, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is a versatile technique for the separation of enantiomers. nih.gov While often performed in batch or semi-continuous modes, simulated moving bed (SMB) chromatography represents a fully continuous and highly efficient chromatographic resolution method.

In an SMB process, a series of chromatographic columns are connected in a loop. The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched along the direction of fluid flow. This creates a counter-current movement of the stationary phase relative to the mobile phase, allowing for the continuous separation of the two enantiomers into two different product streams. SFC is often preferred for preparative separations due to faster separations and reduced solvent consumption. nih.gov

The selection of the chiral stationary phase (CSP) is crucial for a successful separation. For amine compounds, polysaccharide-based CSPs are commonly employed. The use of acidic additives in the mobile phase can also significantly improve the separation of basic compounds like amines.

While specific data for the continuous chromatographic resolution of this compound is not available in the public domain, the principles are well-established for a wide range of chiral amines. The development of such a process would involve screening various CSPs and optimizing the mobile phase composition and operating parameters of the SMB system.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like (2-Fluoro-benzyl)-furan-2-ylmethyl-amine. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like this compound, which has several rotatable single bonds, this involves a conformational analysis to identify the various low-energy structures (conformers) and the global minimum energy conformation.

Studies on similar structures, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, reveal the presence of multiple stable conformations due to hindered rotation around key bonds. scielo.brresearchgate.net For this compound, DFT calculations would be performed to systematically rotate the bonds connecting the benzyl (B1604629) and furfuryl groups to the central nitrogen atom. This process generates a potential energy surface (PES), from which various stable conformers can be identified. The calculations would predict bond lengths, bond angles, and dihedral angles for each stable conformer, providing a detailed picture of its 3D structure. The presence of the fluorine atom on the benzyl ring can influence the preferred conformation through steric and electronic effects.

Illustrative Data Table: Calculated Geometric Parameters for a Hypothetical Optimized Conformer This table illustrates the type of data obtained from a geometry optimization calculation. The values are not actual calculated data for the specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(furan)-CH2 | 1.51 Å |

| N-CH2(furan) | 1.46 Å | |

| N-CH2(benzyl) | 1.47 Å | |

| C(benzyl)-F | 1.36 Å | |

| Bond Angle | C(furan)-CH2-N | 112.5° |

| CH2-N-CH2 | 115.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.commalayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, DFT calculations would determine the energies of these orbitals. The analysis of the spatial distribution of the HOMO and LUMO would show where these orbitals are localized on the molecule. For instance, in related furan (B31954) derivatives, the HOMO is often localized on the electron-rich furan and phenyl rings, while the LUMO distribution highlights potential sites for nucleophilic attack. acadpubl.euresearchgate.net The fluorine substituent, being electron-withdrawing, is expected to influence the HOMO and LUMO energy levels. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies This table shows representative data that would be generated from an FMO analysis. The values are for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.95 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. acadpubl.eu The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, signifying sites prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the electronegative oxygen atom in the furan ring, the nitrogen atom, and the fluorine atom on the benzyl ring. These areas would be the most probable sites for interaction with electrophiles, such as protons. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogen if it were a primary or secondary amine, making them susceptible to interaction with nucleophiles. malayajournal.org

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. globalresearchonline.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. For furan derivatives, characteristic vibrations include C-H stretching of the aromatic rings, C=C stretching within the rings, C-O-C stretching of the furan moiety, and C-N stretching of the amine group. uliege.be A strong absorption band corresponding to the C-F stretch would also be predicted. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational properties and can confirm the optimized geometry.

Illustrative Data Table: Selected Calculated Vibrational Frequencies This table provides an example of how calculated vibrational frequencies are presented and assigned. The values are hypothetical.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3085 | Aromatic C-H | Stretching |

| 2950 | Aliphatic C-H | Stretching |

| 1605 | Aromatic C=C | Stretching |

| 1240 | C-F | Stretching |

| 1150 | C-N | Stretching |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It is used to investigate charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) orbital and a vacant (acceptor) orbital. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT studies are excellent for static, gas-phase models (or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be used to explore its conformational flexibility in a more realistic environment, such as in a specific solvent like water or chloroform. These simulations can reveal how the molecule transitions between different conformations, the timescale of these changes, and how solvent molecules arrange themselves around the solute. This information is critical for understanding how the molecule behaves in solution, which is essential for predicting its properties in biological or chemical systems.

Molecular Docking and Ligand-Target Interaction Modeling of Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as an analog of this compound, might interact with a biological target, typically a protein or enzyme.

Research on structurally related furan derivatives has demonstrated their potential to interact with a variety of biological targets. For instance, studies on novel thiazolidin-4-ones incorporating a furan-2-ylmethylene hydrazono moiety have identified them as potential antimicrobial agents. Molecular docking simulations of these compounds against glucosamine-6-phosphate synthase (GlcN-6P), a key enzyme in the bacterial cell wall biosynthesis pathway, revealed significant binding affinities, with binding energy values ranging from -5.5 to -6.9 kcal/mol. researchgate.net The interactions stabilizing the ligand-enzyme complex were found to involve hydrogen bonds with specific amino acid residues, including ASN522, ASP474, SER316, and SER328. researchgate.net Similarly, furan-derived chalcones and their corresponding ∆2-pyrazoline derivatives have also been docked against GlcN-6-P, suggesting these scaffolds are promising for developing new antimicrobial agents. nih.govnih.govresearchgate.net

In another study, furan-azetidinone hybrids were investigated as potential inhibitors of enzymes in Escherichia coli. Molecular docking studies on targets such as enoyl reductase showed promising results, indicating that these compounds could specifically bind to the enzyme's active site. ijper.org

Furthermore, a series of 4-(N,N-diarylmethyl amines) furan-2(5H)-one derivatives were evaluated as insecticides. Docking studies against the acetylcholine-binding protein (AChBP) from Aphis craccivora identified a lead compound with a high binding energy of -8.4 kcal/mol. d-nb.info The analysis showed that the affinity was due to a combination of hydrogen bonding and hydrophobic interactions within the target's binding site. d-nb.info

Analogs containing a nitrofuran moiety linked to an isatin core have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are targets in cancer therapy. Docking scores for the most potent compound were -10.1 kcal/mol for ALDH1A1, -9.6 kcal/mol for ALDH1A3, and -10.4 kcal/mol for ALDH3A1. nih.gov Key interactions included π-π stacking with tryptophan residues (W178) and hydrogen bonds with serine (Ser121) and cysteine (Cys302) residues. nih.gov

These studies collectively highlight that the furan-benzyl-amine scaffold and its analogs can be effectively modeled to predict interactions with various enzymatic targets, providing a rational basis for the structure-based design of new therapeutic and agrochemical agents.

Table 1: Molecular Docking and Ligand-Target Interactions of Furan-Containing Analogs

Compound Series Biological Target Binding Affinity / Score Key Interacting Residues Potential Application 5-(benzyl)-2-(furan-2-ylmethylene hydrazono)thiazolidin-4-ones Glucosamine-6-Phosphate Synthase (GlcN-6P) -5.5 to -6.9 kcal/mol ASN522, ASP474, SER316, SER328 Antimicrobial 4-(N,N-diarylmethyl amines) furan-2(5H)-one derivatives Acetylcholine-Binding Protein (AChBP) -8.4 kcal/mol (lead compound) Hydrogen bonds and hydrophobic interactions Insecticidal Isatin derivatives with nitrofuran moiety Aldehyde Dehydrogenase (ALDH) Isoforms -9.6 to -10.4 kcal/mol W178, Ser121, Cys302 Anticancer Furan-derived chalcones and pyrazolines Glucosamine-6-Phosphate Synthase (GlcN-6-P) Data not specified Binding to active site Antimicrobial Furan-azetidinone hybrids E. coli Enoyl Reductase Promising docking scores Binding to active site Antibacterial

Table of Compound Names

Compound Name This compound 5-(benzyl)-2-(furan-2-ylmethylene hydrazono)thiazolidin-4-ones 4-(N,N-diarylmethyl amines) furan-2(5H)-one Isatin Nitrofuran Furan-derived chalcones ∆2-pyrazoline derivatives Furan-azetidinone hybrids Diacyl-hydrazine derivatives Diacylurea derivatives Benzofuran derivatives Indole derivatives

Research Applications and Derivatization Studies

Role as Versatile Building Blocks in Organic Synthesis

Furan (B31954) and benzylamine (B48309) derivatives are recognized as fundamental building blocks in synthetic chemistry, enabling the creation of a wide array of complex and functional molecules.

The furan ring is a key structural motif in numerous natural products and serves as a versatile precursor for creating larger, more intricate molecules. For instance, furanocembranoids, a class of marine diterpenoids, feature a 14-membered cembrane (B156948) skeleton with an embedded furan ring. nih.gov Synthetic strategies toward these complex natural products often rely on the oxidative coupling of furan-containing substrates to form macrocyclic systems. nih.gov A notable method involves the intramolecular oxidative coupling of furanoid β-ketoesters, which can be tailored to produce either monomeric or dimeric macrocyclic structures. nih.gov

Similarly, benzylamine derivatives are crucial in constructing complex molecular frameworks, including organometallic structures. The reaction of secondary benzylamines with palladium acetate, for example, leads to the formation of di-nuclear cyclopalladated complexes, which are stable and can be further functionalized. researchgate.net Furthermore, rhodium(III)-catalyzed reactions of N-allylated benzylamines have been developed to synthesize 2-benzazepine derivatives, which are important scaffolds in medicinal chemistry. researchgate.net The synthesis of such complex architectures highlights the utility of these amine derivatives in advanced organic synthesis. nih.govnih.gov

The convergence of these two areas allows for the design of sophisticated molecules. Furan-based macrocycles, for instance, have been synthesized using methods like Suzuki-Miyaura coupling and from furan-3-carboxylate dimers, yielding structures with unique planar geometries and electronic properties. digitellinc.comrsc.org

Table 1: Examples of Complex Architectures from Furan and Benzylamine Precursors

| Precursor Type | Synthetic Method | Resulting Architecture | Key Features | Reference |

| Furanoid β-ketoester | Intramolecular Oxidative Coupling | Furanocembranoid-like Macrocycles | 15- and 22-membered rings; exo-enol ether motif | nih.gov |

| Furan-3-carboxylate dimer | Palladium-catalyzed coupling | Macrocyclic Sexifuran | Planar, six-membered oligofuran ring | rsc.org |

| Secondary Benzylamines | Reaction with Pd(OAc)₂ | Dinuclear Palladacycles | Acetato-bridged dimeric complexes | researchgate.net |

| N-allylated Benzylamines | Rhodium(III)-catalyzed C-H activation | 2-Benzazepine Derivatives | Fused heterocyclic systems | researchgate.net |

| Furan Dialdehyde (B1249045) & Diamines | Condensation Reaction | Macrocyclic Schiff Bases | Polyazamacrocycles containing a furan moiety | tandfonline.comresearchgate.net |

Furan derivatives, often sourced from renewable plant biomass, are increasingly important as monomers for creating advanced polymers and macromolecular materials. researchgate.netiaea.orgacs.org The synthesis of furan-based diamines, for example, allows for the production of bio-based polyimides, which exhibit excellent thermal stability and present a sustainable alternative to traditional petroleum-based polymers. mdpi.com

The versatility of furan chemistry enables the synthesis of a wide range of polymers.

Furan-functionalized Copolymers : Furfurylamine (B118560) can be grafted onto existing polymer backbones, such as poly(TMCC-co-LA), to create copolymers that can self-assemble into nanoparticles for applications like drug delivery. nih.gov

Conjugated Polymers : Furan-based monomers can undergo electrochemical polymerization to produce conjugated polymers with interesting electrochromic properties, changing color upon oxidation and reduction. tandfonline.com An efficient C–H arylation method using oligofurans as building blocks allows for the synthesis of furan-based conjugated polymers with tunable bandgaps. rsc.org

Thermoreversible Polymers : The Diels-Alder reaction between furan and maleimide (B117702) moieties is a powerful tool for creating polymers. rsc.org This reaction is thermally reversible, allowing the polymers to be depolymerized back to their monomers at elevated temperatures, which opens up applications in self-healing and recyclable materials. rsc.org

Cationic Polymerization : 2-substituted furans can react with living cationic polymers, like polyisobutylene, to form block copolymers and other complex macromolecular designs. acs.org

Table 2: Furan-Based Monomers and Resulting Polymers

| Furan Monomer/Derivative | Polymerization Method | Polymer Type | Potential Application | Reference |

| Furan-based Diamine | Polycondensation | Bio-based Polyimide | High-performance insulation materials | mdpi.com |

| Furfurylamine | Grafting to polymer backbone | Furan-functionalized copolymer | Drug delivery nanoparticles | nih.gov |

| 1,4-di(2-furyl)-phenylenes | Electrochemical Polymerization | Chiral Conjugated Polymer | Chiroptical electrochromic displays | tandfonline.com |

| Furan-terminated monomers | Diels-Alder Polycondensation | Thermoreversible Network Polymer | Self-healing and recyclable materials | rsc.org |

| 2-Substituted Furans | Cationic Addition | Block Copolymers (e.g., P(IB-b-MeVE)) | Advanced macromolecular materials | acs.org |

Supramolecular Chemistry of Furan and Benzylamine Derivatives

Supramolecular chemistry explores the non-covalent interactions between molecules. Furan and benzylamine derivatives are valuable components in designing systems that exhibit self-assembly, molecular recognition, and the formation of complex, ordered structures.

The design of synthetic receptors capable of selectively binding anions is a major focus of supramolecular chemistry. Amide groups are particularly effective as hydrogen-bond donors for anion recognition. scispace.com Receptors incorporating furan-amide moieties can be designed where the furan ring acts as a rigid spacer to orient the amide N-H groups for effective anion binding. While research often focuses on urea (B33335) and thiourea (B124793) groups, the principles extend to amide-based systems. researchgate.netnih.govelectronicsandbooks.com

Macrocyclic structures containing both amide and quaternized amine functionalities have been shown to exhibit high affinities for anions. researchgate.net In these systems, anions are held within the macrocyclic cavity through hydrogen bonds with the amide protons. The incorporation of heterocyclic spacers, such as furan or pyridine (B92270), can enhance binding affinity through a phenomenon known as the anion version of the chelate effect. researchgate.net The synthesis of tripodal anion receptors based on scaffolds like tris(2-aminoethyl)amine (B1216632) (tren) often involves capping the amine groups with functionalities that include amide linkages, demonstrating a modular approach to receptor design. researchgate.net

Furan-containing molecules can spontaneously organize into larger, well-defined structures through a process of self-assembly. This behavior is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. For instance, furan-functionalized copolymers have been observed to self-assemble into nanoparticles when placed in an aqueous environment. nih.gov

The crystal engineering of furan derivatives provides insight into these interactions. In the crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.gov These chains are further organized by offset π–π stacking interactions between the furan and benzoate (B1203000) rings, forming ribbons. nih.gov Similarly, furan-based conjugated macrocycles with planar geometries can be designed to promote strong π-conjugation and self-assembly. digitellinc.com These studies are crucial for developing new organic electronic materials and understanding host-guest chemistry. digitellinc.com

The condensation reaction between a dialdehyde and a diamine is a classic and powerful method for forming macrocyclic Schiff bases (imines). Furan-2,5-dialdehyde is a particularly useful building block for this purpose. Its reaction with various primary α,ω-diamines can lead to the formation of macrocycles, with the yield and outcome often depending on the nature of the diamine. tandfonline.com

Dynamic combinatorial chemistry has been employed to generate libraries of polyazamacrocycles from 2,5-diformylfuran. nih.gov This approach uses inorganic salts as templates to control the macrocyclization process, increasing the yield of the desired cyclic products. nih.gov These macrocyclic imines can subsequently be reduced to the corresponding macrocyclic amines, which are valuable as hosts for binding multiple cations or anions. nih.gov The condensation of aromatic dialdehydes with chiral diamines can produce a variety of enantiopure macrocycles, with the size of the ring (e.g., [2+2], [3+3]) often controllable through the choice of solvent or metal template. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For (2-Fluoro-benzyl)-furan-2-ylmethyl-amine, these studies involve the systematic modification of its core components to identify key structural features responsible for its interactions.

The exploration of the chemical space around the this compound scaffold involves discrete modifications to both the benzyl (B1604629) and furan rings.

Benzyl Subunit Modifications: The benzyl portion of the molecule offers several positions for substitution. Research on analogous compounds, such as derivatives of YC-1, has shown that the position and nature of substituents on the benzyl ring are critical for biological activity. nih.gov For instance, in related scaffolds, only fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring resulted in significant inhibitory activity. nih.gov Modifications at other positions or with different functional groups often lead to a decrease in potency. The table below outlines potential modifications to the benzyl subunit and their predicted impact on activity based on studies of similar compounds.

| Modification Site | Type of Modification | Observed/Predicted Effect on Activity |

| Benzyl Ring (ortho) | Substitution with other halogens (Cl, Br) | May alter steric and electronic properties, potentially reducing activity. |

| Benzyl Ring (meta, para) | Introduction of electron-donating or withdrawing groups | Generally leads to a decrease in activity compared to ortho-fluoro substitution. nih.gov |

| Benzyl Ring | Replacement with other aromatic systems (e.g., pyridine) | Can significantly alter binding affinity and specificity. |

| Methylene (B1212753) Bridge | Insertion or deletion of methylene units | Alters the flexibility and orientation of the benzyl group relative to the furan moiety. |

Furan Subunit Modifications: The furan ring is another key area for modification. In related compounds, the furan oxygen is crucial, and its replacement with other heteroatoms like sulfur (thiophene) or nitrogen (pyrrole) can drastically affect biological outcomes. Studies on furan-containing molecules have demonstrated that substitution at the 5-position of the furan ring can be well-tolerated and even enhance activity. For example, in the YC-1 series, a hydroxymethyl group at the 5-position of the furan ring was found to be important. nih.gov

| Modification Site | Type of Modification | Observed/Predicted Effect on Activity |

| Furan Ring (5-position) | Introduction of small alkyl or polar groups | Can modulate solubility and interaction with target proteins. |

| Furan Ring | Replacement with other heterocycles (thiophene, pyrrole) | Often leads to a loss of activity, highlighting the importance of the furan oxygen. nih.gov |

| Furan Ring | Saturation to tetrahydrofuran | Alters the planarity and electronic nature of the ring, likely impacting activity. |

The presence of a fluorine atom at the ortho-position of the benzyl ring has a profound influence on the molecule's properties. Fluorine is a small, highly electronegative atom that can significantly alter the conformational preferences and electronic distribution of a molecule without adding significant bulk. researchgate.net

The ortho-fluoro substitution in this compound is predicted to have several key effects:

Conformational Control: The fluorine atom can engage in non-covalent interactions, such as hydrogen bonds with nearby protein residues, thereby locking the molecule into a specific, bioactive conformation. researchgate.net This conformational rigidity can enhance binding affinity and selectivity for its biological target.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine, influencing its protonation state at physiological pH. This can be critical for interactions with target proteins that involve charged residues.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that might otherwise deactivate the molecule, leading to improved pharmacokinetic properties. researchgate.net

The following table summarizes the key influences of the ortho-fluoro group:

| Property | Influence of ortho-Fluorine | Consequence |

| Conformation | Induces a specific torsional angle of the benzyl ring. | Favors a bioactive conformation for target binding. |

| Basicity (pKa) | Lowers the pKa of the secondary amine. | Alters ionization state and potential for ionic interactions. |

| Metabolic Profile | Blocks ortho-hydroxylation. | Increases metabolic stability and bioavailability. |

| Molecular Recognition | Participates in specific non-covalent interactions. | Enhances binding affinity and selectivity. |

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Catalytic Systems for Furan-Amine Synthesis

The synthesis of furan-amines is undergoing a significant transformation, moving towards more efficient and sustainable catalytic methods. A primary challenge lies in the selective transformation of biomass-derived furan (B31954) compounds into valuable amines, avoiding side-reactions like hydrogenation of the furan ring, polymerization, or cyclization. mdpi.comdntb.gov.ua

Future research will likely prioritize the development of highly selective heterogeneous catalysts. For instance, modifying the support material and the active metal nanoparticles can influence the reaction pathway. The interaction between Pd (111) crystal planes and the furan ring has been shown to favor ring hydrogenation, a reaction to be avoided when the furan moiety is desired in the final product. mdpi.com Consequently, designing catalysts that favor the hydrogenation of the imine intermediate over the carbonyl substrate or the furan ring is a promising avenue. mdpi.com Non-precious metal catalysts based on nickel (Ni) and cobalt (Co) are also gaining attention as cost-effective and efficient alternatives for reductive amination processes under mild conditions. mdpi.comresearchgate.net

Biocatalysis represents another key trend, offering high selectivity under mild reaction conditions. Transaminases (TAs), for example, have demonstrated high efficiency in aminating furan aldehydes. nih.gov The development of robust enzymes, such as the transaminase from Shimia marina (SMTA), which can completely convert furan aldehydes into the corresponding amines, showcases the potential of this approach. nih.gov Future work will likely involve engineering more efficient enzymes and developing one-pot, multi-enzymatic systems that integrate cofactor recycling for enhanced scalability and sustainability. nih.gov

Table 1: Comparison of Catalytic Systems for Furan-Amine Synthesis

| Catalytic System | Catalyst Examples | Advantages | Key Research Challenges |

|---|---|---|---|

| Heterogeneous Catalysis | Pd/C, Ni-based, Co-based | Reusability, stability, suitable for continuous flow | Achieving high selectivity, preventing side-reactions (e.g., furan ring hydrogenation) mdpi.comdntb.gov.ua |

| Biocatalysis | Transaminases (e.g., SMTA) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability, substrate scope, cost of cofactors nih.gov |

Advanced Automation and Integration in Continuous Flow Synthesis of Fluorinated Amine Compounds

The synthesis of fluorinated organic compounds often involves hazardous reagents and highly exothermic reactions, making traditional batch processing challenging. nih.govdurham.ac.uk Continuous flow chemistry has emerged as a transformative technology that offers significant advantages in safety, efficiency, and scalability for fluorination reactions. nih.govbeilstein-journals.org

Future advancements will focus on the greater integration of automation and decision-making algorithms into continuous flow systems. This allows for closed-loop feedback for reaction optimization, minimizing manual intervention and accelerating process development. For the synthesis of fluorinated amines like (2-Fluoro-benzyl)-furan-2-ylmethyl-amine, flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially hazardous intermediates and improving product yields and purity. durham.ac.ukresearchgate.net The use of packed-bed reactors with immobilized reagents and scavengers within a flow setup can streamline the process by integrating reaction and purification steps, thus eliminating the need for traditional work-up procedures. durham.ac.uk The on-demand synthesis capability of automated flow systems is particularly valuable for producing compounds for screening or further research without the need to store large quantities of material. beilstein-journals.org

Mechanistic Studies of Reactions Involving this compound and its Derivatives

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing synthetic routes and designing novel transformations. Mechanistic investigations provide insights into the roles of catalysts, intermediates, and transition states, which are critical for controlling selectivity and preventing the formation of undesired byproducts.

For example, in the reductive amination pathway to synthesize furan-amines, the key intermediate is an imine formed from the condensation of a furan-aldehyde with an amine. mdpi.com The subsequent hydrogenation of this imine is often the rate-determining step. mdpi.com Future studies will likely employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods, such as Density Functional Theory (DFT), to elucidate these pathways. rsc.org DFT calculations can help to understand the reactivity of key intermediates and predict how they will interact with a catalyst surface, guiding the design of more efficient catalysts. rsc.org For instance, understanding the preferential adsorption of an imine intermediate on a catalyst can explain the observed product distribution. rsc.org Such detailed mechanistic knowledge is crucial for overcoming challenges like the competitive hydrogenation of the furan ring or the carbonyl group. mdpi.com

Expansion of Computational Methodologies for Predictive Design of Novel Analogs and Supramolecular Assemblies

Computational chemistry is becoming an indispensable tool in the design of new molecules with specific biological or material properties. nih.gov For derivatives of this compound, computational approaches can accelerate the discovery of novel analogs with enhanced therapeutic potential or desired material characteristics.

Future research will see an expansion of in silico methods for predictive design. Virtual screening of large compound libraries using molecular docking can identify potential new ligands for therapeutic targets. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate chemical structure with biological activity, enabling the rational design of more potent compounds. nih.gov Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools is crucial in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development. nih.govresearchgate.net These computational strategies allow researchers to prioritize the synthesis of the most promising candidates, as demonstrated in the design of novel quinoline–furanone hybrids for anti-plasmodial activity. nih.gov

Exploration of Stereoselective Synthetic Pathways for Chiral Fluorinated Furfurylamines

The introduction of chirality into fluorinated molecules can have a profound impact on their biological activity. nih.gov Therefore, the development of stereoselective methods for the synthesis of chiral fluorinated furfurylamines is a significant and growing area of research. Fluorine's unique electronic properties can improve the bioavailability of a drug molecule by decreasing the basicity of the amine group. nih.gov

A key future direction is the development of asymmetric synthetic strategies. One successful approach involves the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, which can direct the stereoselective addition of nucleophiles to produce chiral amines with high stereoselectivity. nih.gov Another emerging trend is the use of organocatalysis to facilitate cascade reactions that construct chiral centers with high enantiomeric excess. dntb.gov.ua The development of methods for the stereoselective fluorination of chiral enamides also presents a promising route to chiral α-fluoro-imides, which are valuable synthetic intermediates. nih.gov Research in this area will focus on expanding the scope of these methods to a wider range of substrates and developing new catalytic systems that offer even greater control over stereochemistry.

Q & A

Q. Basic

- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns (e.g., coupling constants JH-F ≈ 47–53 Hz) in the benzyl region. Furan protons resonate at δ 6.2–7.4 ppm .

- GC-MS : Detects volatile byproducts (e.g., furfuryl-pyrroles) formed during synthesis or degradation .

- IR spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

How can contradictions in crystallographic data for derivatives of this compound be resolved?

Advanced

Contradictions may arise from twinning or disorder in crystal lattices. Strategies include:

- High-resolution data collection : Use synchrotron radiation to improve signal-to-noise ratios.

- SHELXL refinement : Apply constraints for disordered fluorine positions and validate models using Rint and GooF metrics .

- Hirshfeld surface analysis : Maps intermolecular interactions to identify packing anomalies .

What mechanistic role does the fluorine substituent play in the compound’s stability and reactivity?

Q. Advanced

- Electronic effects : Fluorine’s electronegativity increases the benzylic C-H bond strength, reducing oxidation susceptibility .

- Steric effects : The 2-fluoro substituent creates a steric shield, directing nucleophilic attacks to the furan-adjacent methylene group .

Comparative studies with non-fluorinated analogs (e.g., benzyl-furan-2-ylmethyl-amine) reveal 10–15% slower hydrolysis rates for the fluorinated derivative .

How can researchers interpret unexpected byproducts in the synthesis of this compound?

Advanced

Unexpected byproducts (e.g., furfuryl-pyrroles ) may form via Maillard-like condensation between furan and amine groups under elevated temperatures . Mitigation strategies:

- Reaction monitoring : Use in-situ FTIR or HPLC to detect intermediates.

- Byproduct isolation : Employ column chromatography with hexane/acetone gradients .

Mechanistic studies using ¹⁵N-labeled amines confirm nitrogen transfer pathways .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic

- Receptor binding assays : Screen for affinity toward serotonin (5-HT) receptors, given structural similarities to bioactive furan-amines .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .

What strategies enable enantioselective synthesis of chiral derivatives?

Q. Advanced

- Chiral catalysts : Employ (R)- or (S)-BINAP-ligated palladium complexes to induce asymmetry during reductive amination .

- Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak IA) to resolve enantiomers post-synthesis .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.